molecular formula C25H29ClN4O3 B12616485 1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-

1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)-

Cat. No.: B12616485
M. Wt: 469.0 g/mol
InChI Key: SUTCYUHGACPXIK-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)- is a complex organic compound with a unique structure that includes a pyrrole ring, chlorophenyl group, hydroxypropyl group, and propoxyphenyl group

Preparation Methods

The synthesis of 1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)- involves multiple steps, including the formation of the pyrrole ring and subsequent functionalization. The synthetic route typically involves the use of reagents such as chlorophenylamine, hydroxypropylamine, and propoxyphenyl compounds under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives with different substituents. Compared to these compounds, 1H-Pyrrole-1-acetamide,2-(2-chlorophenyl)-N-[[(3-hydroxypropyl)amino]iminomethyl]-5-(4-propoxyphenyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • 1H-Pyrrole-1-acetamide derivatives with different aryl groups.
  • Pyrrole compounds with varying alkyl or aryl substituents.

Properties

Molecular Formula

C25H29ClN4O3

Molecular Weight

469.0 g/mol

IUPAC Name

2-[2-(2-chlorophenyl)-5-(4-propoxyphenyl)pyrrol-1-yl]-N-[(E)-(3-hydroxypropylhydrazinylidene)methyl]acetamide

InChI

InChI=1S/C25H29ClN4O3/c1-2-16-33-20-10-8-19(9-11-20)23-12-13-24(21-6-3-4-7-22(21)26)30(23)17-25(32)27-18-29-28-14-5-15-31/h3-4,6-13,18,28,31H,2,5,14-17H2,1H3,(H,27,29,32)

InChI Key

SUTCYUHGACPXIK-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(N2CC(=O)N/C=N/NCCCO)C3=CC=CC=C3Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC=NNCCCO)C3=CC=CC=C3Cl

Origin of Product

United States

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